3-Methyl-5-(methylsulfonyl)benzoic acid

Catalog No.
S14489072
CAS No.
M.F
C9H10O4S
M. Wt
214.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-5-(methylsulfonyl)benzoic acid

Product Name

3-Methyl-5-(methylsulfonyl)benzoic acid

IUPAC Name

3-methyl-5-methylsulfonylbenzoic acid

Molecular Formula

C9H10O4S

Molecular Weight

214.24 g/mol

InChI

InChI=1S/C9H10O4S/c1-6-3-7(9(10)11)5-8(4-6)14(2,12)13/h3-5H,1-2H3,(H,10,11)

InChI Key

CBYSRUGHZFEYKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C)C(=O)O

3-Methyl-5-(methylsulfonyl)benzoic acid, also known by its chemical name 3-(methylsulfonyl)benzoic acid, is an aromatic compound characterized by the presence of a methylsulfonyl group attached to a benzoic acid structure. This compound has a molecular formula of C9H10O4SC_9H_{10}O_4S and a molecular weight of approximately 218.24 g/mol. The structure includes a methyl group at the 3-position and a methylsulfonyl group at the 5-position of the benzoic acid moiety, which contributes to its unique chemical properties and biological activities.

Typical of carboxylic acids and sulfonyl compounds. Key reactions include:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Nucleophilic Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles can attack the sulfur atom, leading to various derivatives.

For example, one synthesis method involves treating 3-(methylsulfonyl)benzoic acid with borane in tetrahydrofuran, yielding high yields of desired products through reduction processes .

Research indicates that 3-Methyl-5-(methylsulfonyl)benzoic acid exhibits significant biological activity, particularly as a potential inhibitor of the sodium/hydrogen exchanger. This property is crucial in cardiac function, especially during ischemia and reperfusion conditions. Studies have shown that compounds with similar structures can enhance cellular integrity and functional performance in cardiac tissues .

Additionally, this compound may have implications in pharmacology as a part of therapeutic strategies for conditions like acute myocardial infarction due to its cardioprotective properties.

The synthesis of 3-Methyl-5-(methylsulfonyl)benzoic acid typically involves several steps:

  • Sulfochlorination: Introducing the methylsulfonyl group through sulfochlorination of benzoic acids.
  • Reduction: Using reducing agents to convert intermediates into the desired product.
  • Methylation: Employing methyl iodide in the presence of bases like lithium diisopropylamide (LDA) to introduce methyl groups at specific positions on the aromatic ring.

These methods allow for the efficient production of this compound while maintaining high yields .

3-Methyl-5-(methylsulfonyl)benzoic acid has several applications:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cardiovascular diseases.
  • Research: Used in studies investigating sodium/hydrogen exchanger inhibitors and their effects on cardiac health.
  • Chemical Synthesis: Acts as a building block for developing more complex organic molecules in medicinal chemistry.

Interaction studies involving 3-Methyl-5-(methylsulfonyl)benzoic acid focus on its role as an inhibitor within biological systems. For instance, it has been studied for its effects on sodium/hydrogen exchangers, which are critical for maintaining cellular ion balance during stress conditions like ischemia. The compound's ability to selectively inhibit these exchangers suggests potential therapeutic applications in managing heart-related conditions .

Several compounds share structural similarities with 3-Methyl-5-(methylsulfonyl)benzoic acid, including:

  • 4-Methylbenzoic Acid: Lacks the sulfonyl group but shares similar aromatic characteristics.
  • 5-Methylsulfanylbenzoic Acid: Contains a methylthio group instead of methylsulfonyl, affecting its reactivity and biological activity.
  • Benzenesulfonic Acid: A simpler sulfonic acid that lacks the carboxylic functionality.

Comparison Table

Compound NameFunctional GroupsUnique Features
3-Methyl-5-(methylsulfonyl)benzoic acidMethyl group, MethylsulfonylInhibitory effects on sodium/hydrogen exchangers
4-Methylbenzoic AcidMethyl groupCommonly used in industrial applications
5-Methylsulfanylbenzoic AcidMethylthio groupDifferent reactivity profile
Benzenesulfonic AcidSulfonic acidBasic sulfonate without aromatic substitution

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

214.02997997 g/mol

Monoisotopic Mass

214.02997997 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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